molecular formula C20H12Cl2N2O B4880049 3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide

3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide

Cat. No.: B4880049
M. Wt: 367.2 g/mol
InChI Key: ZLIJUOGEGLJIBM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 3 and 4 positions, and a fluorenylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with fluoren-9-ylideneamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The fluorenylideneamino group can be oxidized to form corresponding fluorenone derivatives.

    Reduction: The fluorenylideneamino group can be reduced to form fluorenylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various nucleophiles.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamine derivatives.

Scientific Research Applications

3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate the function of receptors, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(pentan-2-yl)benzamide
  • 3,4-dichloro-N-(1-methylbutyl)benzamide

Comparison

Compared to similar compounds, 3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide is unique due to the presence of the fluorenylideneamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The fluorenylideneamino group enhances the compound’s ability to interact with various molecular targets, potentially leading to more potent biological activities.

Properties

IUPAC Name

3,4-dichloro-N-(fluoren-9-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-17-10-9-12(11-18(17)22)20(25)24-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIJUOGEGLJIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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